molecular formula C6H2Cl2N2O5 B1296313 3,4-Dichloro-2,6-dinitrophenol CAS No. 1664-10-4

3,4-Dichloro-2,6-dinitrophenol

Cat. No.: B1296313
CAS No.: 1664-10-4
M. Wt: 252.99 g/mol
InChI Key: CTCOFMWFBMXCCZ-UHFFFAOYSA-N
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Description

3,4-Dichloro-2,6-dinitrophenol is an organic compound with the molecular formula C6H2Cl2N2O5 It is a chlorinated nitrophenol, characterized by the presence of two chlorine atoms and two nitro groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-2,6-dinitrophenol typically involves the nitration of 3,4-dichlorophenol. The process can be summarized as follows:

    Nitration Reaction: 3,4-Dichlorophenol is treated with a nitrating mixture, usually composed of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 6 positions of the phenol ring.

    Reaction Conditions: The nitration reaction is typically conducted at low temperatures (0-5°C) to minimize the formation of undesired by-products. The reaction mixture is then gradually warmed to room temperature and stirred for several hours to complete the nitration process.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The use of continuous flow reactors and automated control systems ensures consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2,6-dinitrophenol undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding phenol derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, and suitable solvents (e.g., ethanol).

    Substitution: Aqueous sodium hydroxide solution, elevated temperatures (50-100°C).

Major Products Formed

    Reduction: 3,4-Dichloro-2,6-diaminophenol.

    Substitution: 3,4-Dihydroxy-2,6-dinitrophenol.

Scientific Research Applications

3,4-Dichloro-2,6-dinitrophenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Studied for its potential effects on microbial metabolism and its role in the degradation of environmental pollutants.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and as a model compound for studying the effects of chlorinated nitrophenols on biological systems.

    Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.

Comparison with Similar Compounds

3,4-Dichloro-2,6-dinitrophenol can be compared with other similar compounds, such as:

    2,4-Dinitrophenol: Known for its use as a metabolic stimulant and its ability to uncouple oxidative phosphorylation.

    2,4,6-Trinitrophenol (Picric Acid): Used as an explosive and in the synthesis of dyes and antiseptics.

    2,6-Dichlorophenol: A precursor for the synthesis of various chlorinated phenols and other derivatives.

Uniqueness

This compound is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical properties and reactivity compared to other nitrophenols and chlorophenols.

Properties

IUPAC Name

3,4-dichloro-2,6-dinitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2O5/c7-2-1-3(9(12)13)6(11)5(4(2)8)10(14)15/h1,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCOFMWFBMXCCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)[N+](=O)[O-])O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70937192
Record name 3,4-Dichloro-2,6-dinitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70937192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1664-10-4
Record name NSC141408
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141408
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dichloro-2,6-dinitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70937192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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